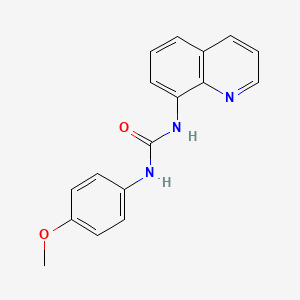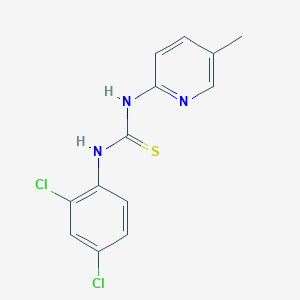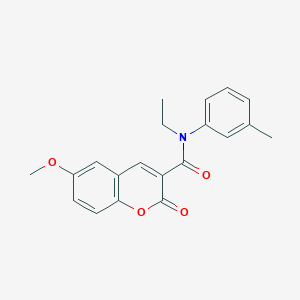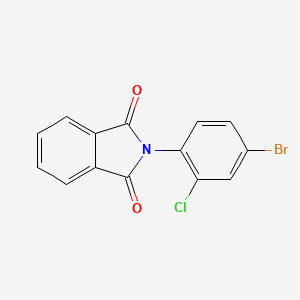
N-(4-methoxyphenyl)-N'-8-quinolinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-8-quinolinylurea, commonly known as MNQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of urea derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of MNQ is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, MNQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNQ has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MNQ has been reported to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNQ has also been reported to inhibit the growth of malaria parasites by disrupting the heme detoxification pathway. In addition, MNQ has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of the enzyme enoyl-ACP reductase.
Avantages Et Limitations Des Expériences En Laboratoire
MNQ has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. MNQ is also stable under normal laboratory conditions and has a relatively long shelf life. However, MNQ has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. MNQ is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for the research on MNQ. One potential direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of MNQ to improve its yield and reduce its cost. Furthermore, the mechanism of action of MNQ needs to be further elucidated to understand its therapeutic effects better. Finally, the development of MNQ-based drug delivery systems may enhance its efficacy and reduce its toxicity.
Conclusion:
MNQ is a promising chemical compound with various potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. The mechanism of action of MNQ is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. MNQ has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MNQ, including studying its potential in the treatment of other diseases and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of MNQ involves the reaction of 4-methoxyaniline and 8-hydroxyquinoline-2-carboxaldehyde in the presence of urea and acetic acid. This reaction results in the formation of MNQ as a yellow solid with a melting point of 262-264°C. The yield of MNQ can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
MNQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antitubercular activities. MNQ has also been studied for its antibacterial and antifungal properties. In addition, MNQ has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJPZDUXLSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-quinolin-8-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)





![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)